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Introduction
Ofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic used to treat a variety of

bacterial infections. The safety and efficacy of pharmaceutical products are of paramount

importance, and this necessitates stringent control over impurities in the active pharmaceutical

ingredient (API) and final drug product.[1] Impurity profiling is a critical aspect of drug

development and quality control, as impurities can potentially impact the stability, efficacy, and

safety of the drug. Regulatory bodies like the International Council for Harmonisation (ICH)

have established guidelines for the identification, qualification, and control of impurities in new

drug substances and products.[2][3][4]

N-Desmethyl ofloxacin is a known process-related impurity and a metabolite of ofloxacin.[5]

[6] It is listed as Ofloxacin Impurity E in the European Pharmacopoeia (EP) and Ofloxacin

Related Compound A in the United States Pharmacopeia (USP).[5][7] Accurate identification

and quantification of N-Desmethyl ofloxacin are crucial to ensure that ofloxacin-containing

pharmaceutical products meet the required quality standards. This application note provides a

detailed protocol for the use of N-Desmethyl ofloxacin as an analytical standard for impurity

profiling using High-Performance Liquid Chromatography (HPLC).
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N-Desmethyl ofloxacin is structurally similar to ofloxacin, differing by the absence of a methyl

group on the piperazine ring. Its presence in ofloxacin can arise from the synthesis process or

as a degradation product.[8][9]

Impurity

Name
Structure

Chemical

Name

CAS

Number

Molecular

Formula

Molecular

Weight

N-Desmethyl

Ofloxacin

[Image of N-

Desmethyl

Ofloxacin

structure]

9-Fluoro-2,3-

dihydro-3-

methyl-7-oxo-

10-(1-

piperazinyl)-7

H-

pyrido[1,2,3-

de]-1,4-

benzoxazine-

6-carboxylic

Acid[5]

82419-52-

1[5]

C17H18FN3

O4[5]

347.34 g/mol

[7]

Experimental Protocols
This section details the recommended methodology for the analysis of N-Desmethyl ofloxacin
in ofloxacin samples.

Materials and Reagents
N-Desmethyl Ofloxacin analytical standard

Ofloxacin API or drug product

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ammonium acetate

Formic acid (or Trifluoroacetic Acid)
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Water (HPLC grade or purified)

Volumetric flasks, pipettes, and other standard laboratory glassware

Syringe filters (0.45 µm)

Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode

Array Detector (DAD) is required. An LC-MS/MS system can be used for confirmation and

identification of unknown impurities.[10][11][12]

Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of ofloxacin and

its impurities, including N-Desmethyl ofloxacin. These are based on established methods for

fluoroquinolone analysis.[8][13][14]

Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase A

0.1% Formic acid in Water (or 25 mM

Ammonium acetate buffer, pH adjusted to 3.2

with formic acid)

Mobile Phase B Acetonitrile

Gradient Elution Time (min)

Flow Rate 1.0 mL/min

Column Temperature 35 °C

Detection Wavelength 294 nm

Injection Volume 10 µL

Preparation of Solutions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22018893/
https://www.researchgate.net/publication/229162621_HPLC-MS_identification_of_degradation_products_of_levofloxacin
https://www.derpharmachemica.com/pharma-chemica/identification-isolation-and-characterization-of-new-processrelated-impurities-in-levofloxacin.pdf
https://www.benchchem.com/product/b129235?utm_src=pdf-body
https://www.researchgate.net/publication/223756771_Stability_Indicating_Reversed-Phase_High_Performance_Liquid_Chromatography_Method_for_Determination_of_Impurities_in_Ofloxacin_Tablet_Formulations
https://www.tandfonline.com/doi/abs/10.1080/00032711003731423
https://www.benchchem.com/pdf/Technical_Support_Center_Ofloxacin_Methyl_Ester_Impurity_Profiling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.4.1. Diluent: A mixture of Mobile Phase A and Acetonitrile (70:30 v/v) is recommended as the

diluent.[14]

3.4.2. Standard Stock Solution (N-Desmethyl Ofloxacin): Accurately weigh about 10 mg of N-
Desmethyl Ofloxacin analytical standard and transfer it to a 100 mL volumetric flask. Dissolve

in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

3.4.3. Ofloxacin Standard Solution: Accurately weigh about 25 mg of Ofloxacin standard and

transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain

a concentration of 1000 µg/mL.

3.4.4. System Suitability Solution: Prepare a solution containing 1 µg/mL of N-Desmethyl
Ofloxacin and 1000 µg/mL of Ofloxacin in the diluent.

3.4.5. Sample Solution: Accurately weigh and transfer a quantity of the ofloxacin API or

powdered tablets equivalent to 100 mg of ofloxacin into a 100 mL volumetric flask. Add

approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with

the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and System Suitability
The following table summarizes the expected chromatographic parameters for ofloxacin and N-
Desmethyl ofloxacin based on published data.[8]

Compound
Retention Time (RT)

(min)

Relative Retention

Time (RRT)

Relative Response

Factor (RRF)

Ofloxacin ~15.0 1.00 1.00

N-Desmethyl

Ofloxacin
~16.5 ~1.10 ~1.23

System Suitability Requirements:

The resolution between the ofloxacin and N-Desmethyl ofloxacin peaks should be not less

than 2.0.
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The tailing factor for the ofloxacin peak should be not more than 2.0.

The relative standard deviation (RSD) for six replicate injections of the Ofloxacin standard

solution should be not more than 2.0%.

Visualization of Workflows and Relationships

Figure 1: Ofloxacin and N-Desmethyl Ofloxacin Relationship
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Caption: Relationship of N-Desmethyl Ofloxacin to Ofloxacin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b129235?utm_src=pdf-body-img
https://www.benchchem.com/product/b129235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Experimental Workflow for Impurity Profiling
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Caption: Workflow for N-Desmethyl Ofloxacin impurity analysis.

Conclusion
The provided application note and protocol outline a robust HPLC method for the identification

and quantification of N-Desmethyl ofloxacin in ofloxacin samples. The use of a well-

characterized N-Desmethyl ofloxacin analytical standard is essential for accurate impurity
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profiling and ensuring the quality and safety of ofloxacin pharmaceutical products. Adherence

to these protocols will enable researchers, scientists, and drug development professionals to

meet the stringent regulatory requirements for impurity analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b129235#n-desmethyl-ofloxacin-analytical-standard-
for-impurity-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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